molecular formula C5ClF10I B14742601 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane CAS No. 677-90-7

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane

Cat. No.: B14742601
CAS No.: 677-90-7
M. Wt: 412.39 g/mol
InChI Key: AMGSJFYHMLWKDS-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by the presence of multiple halogen atoms, including chlorine, iodine, and fluorine, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane typically involves halogenation reactions. One common method is the reaction of a suitable precursor with halogenating agents under controlled conditions. For example, the reaction of a fluorinated butane derivative with iodine monochloride (ICl) can yield the desired compound. Industrial production methods may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.

    Addition Reactions: The presence of multiple halogens allows for addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: The compound’s unique halogenation pattern makes it useful in studying halogen bonding interactions in biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluoropolymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogens allows it to form strong interactions with various biological and chemical targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane can be compared with other highly fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct reactivity and interaction profiles compared to other similar compounds.

Properties

CAS No.

677-90-7

Molecular Formula

C5ClF10I

Molecular Weight

412.39 g/mol

IUPAC Name

1-chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane

InChI

InChI=1S/C5ClF10I/c6-3(10,11)1(7,4(12,13)14)2(8,9)5(15,16)17

InChI Key

AMGSJFYHMLWKDS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)Cl)F

Origin of Product

United States

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